3-Hydroxycarbofuran
Overview
Description
3-Hydroxy Carbofuran is a metabolite of the insecticide carbofuran, which is a highly toxic N-methyl carbamate insecticide. It is known for its potent acetylcholinesterase inhibition properties, making it a significant compound in the study of pesticide residues and their effects on both human health and the environment . The compound’s chemical formula is C12H15NO4, and it has a molecular weight of 237.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Carbofuran typically involves the hydroxylation of carbofuran. This can be achieved through various chemical reactions, including oxidation processes. One common method involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to introduce the hydroxyl group into the carbofuran molecule .
Industrial Production Methods: In industrial settings, the production of 3-Hydroxy Carbofuran may involve large-scale oxidation reactions using similar oxidizing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Carbofuran undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 3-keto carbofuran.
Reduction: Reduction reactions can convert it back to carbofuran.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles.
Major Products:
3-Keto Carbofuran: Formed through oxidation.
Carbofuran: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
3-Hydroxy Carbofuran has several applications in scientific research:
Mechanism of Action
3-Hydroxy Carbofuran exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, 3-Hydroxy Carbofuran causes an accumulation of acetylcholine, leading to continuous stimulation of neurons, which can result in symptoms such as nausea, vomiting, and in severe cases, respiratory failure . This mechanism is similar to that of other carbamate and organophosphate pesticides .
Comparison with Similar Compounds
Carbofuran: The parent compound, also an acetylcholinesterase inhibitor.
3-Keto Carbofuran: An oxidized derivative of 3-Hydroxy Carbofuran.
Benfuracarb: Another carbamate pesticide with similar properties
Uniqueness: 3-Hydroxy Carbofuran is unique due to its specific hydroxylation, which affects its solubility, reactivity, and detection in analytical methods. Its presence as a metabolite of carbofuran also makes it a critical marker for studying the environmental and health impacts of carbofuran use .
Properties
IUPAC Name |
(3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSUJRQZTQNSLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037506 | |
Record name | 3-Hydroxycarbofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxy-carbofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032775 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16655-82-6 | |
Record name | 3-Hydroxycarbofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16655-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxycarbofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016655826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxycarbofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYCARBOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J7N7A61BJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Hydroxy-carbofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032775 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 - 140 °C | |
Record name | 3-Hydroxy-carbofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032775 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Hydroxycarbofuran exert its toxicity?
A1: this compound, similar to its parent compound carbofuran, acts as an acetylcholinesterase (AChE) inhibitor. [] It binds to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine, leading to acetylcholine accumulation at nerve synapses. [] This disruption of nerve impulse transmission can result in a range of toxic effects. []
Q2: Is this compound more or less toxic than carbofuran?
A2: this compound exhibits toxicity comparable to carbofuran. [, ] Both compounds are potent AChE inhibitors, though the specific toxicity can vary depending on factors like species, route of exposure, and dose. []
Q3: How does the toxicity of 3-ketocarbofuran, another carbofuran metabolite, compare to this compound?
A3: 3-Ketocarbofuran also demonstrates toxicity comparable to carbofuran and this compound, acting as a potent AChE inhibitor. [, ]
Q4: Does the final metabolite, 3-keto-7-phenol, exhibit the same toxicity?
A4: Unlike the other metabolites, 3-keto-7-phenol does not display mutagenic effects in vitro. [] This suggests a loss of toxicity as carbofuran undergoes biotransformation into this final metabolite.
Q5: What are the primary pathways for the formation of this compound in the environment?
A5: this compound is primarily formed through the microbial degradation of carbofuran in soil. [, ] It is also a key metabolite in plants, where carbofuran is transformed into this compound and further into 3-ketocarbofuran. []
Q6: How persistent is this compound in soil compared to carbofuran?
A7: this compound generally degrades faster than carbofuran in soil. [] Studies show that while carbofuran can persist for several weeks in both sterile and natural soils, this compound disappears within days in natural soils. []
Q7: What happens to this compound after it is formed in soil?
A8: In soil, this compound can be further degraded into 3-ketocarbofuran. [] This transformation is often rapid, with 3-ketocarbofuran reaching peak concentrations within a day and then disappearing within days to a week. []
Q8: How is this compound metabolized in animals?
A9: In rats, this compound is rapidly formed as a significant oxidative metabolite of carbofuran. [] It undergoes enterohepatic circulation and is primarily disposed of through metabolic conjugation. [] This highlights the role of the liver in detoxifying this compound.
Q9: What analytical techniques are commonly employed for detecting and quantifying this compound in various matrices?
A9: Various analytical techniques have been employed for the detection and quantification of this compound:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used due to its high sensitivity and selectivity. [, , ] It involves separating the analyte from the matrix by gas chromatography and subsequently identifying and quantifying it based on its mass-to-charge ratio. [, , ]
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection, is another common method for analyzing this compound. [, , , ] After separation on a chromatographic column, this compound can be derivatized with fluorescent tags for enhanced sensitivity. [, , , ]
- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA methods utilizing broad-specific monoclonal antibodies offer rapid and simultaneous detection of carbofuran and this compound in food samples. []
Q10: What are the potential environmental risks associated with this compound?
A12: As a highly toxic metabolite of carbofuran, this compound poses significant risks to the environment, particularly to non-target organisms. Its presence in water sources used for domestic purposes or by animals, even at low concentrations, raises concerns due to its potential for toxicity. [, ]
Q11: How does the presence of carbofuran and its metabolites in water impact wildlife?
A13: The contamination of water sources with carbofuran and its metabolites, including this compound, poses a direct threat to aquatic organisms. [, ] Additionally, animals, including those in wildlife conservancies, are at risk of secondary exposure through the consumption of contaminated water from rivers, ponds, and dams located near agricultural areas where these pesticides are used. []
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